Superior Enantioselectivity in Cu(II)-Catalyzed Asymmetric Henry Reaction vs. DACH-Based Ligands
The target compound's copper(II) complex delivers significantly higher enantioselectivity in the model Henry reaction of 3-phenylpropanal with nitromethane compared to complexes of (R,R)-1,2-diaminocyclohexane (DACH) derivatives. The (2R,3R)-N,N'-bis[(S)-α-methylbenzyl]-2,3-butanediamine pro-ligand with Cu(OAc)₂ afforded (S)-1-nitro-4-phenylbutan-2-ol with 97% ee . In contrast, Cu(II) complexes of DACH ligands with methylthiophenyl or methylfuranyl substituents achieved a maximum of only 92% ee under similar conditions [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Henry Reaction of 3-phenylpropanal and nitromethane |
|---|---|
| Target Compound Data | 97% ee |
| Comparator Or Baseline | Cu(II) complex of (R,R)-DACH derivative: up to 92% ee |
| Quantified Difference | +5 percentage points higher ee |
| Conditions | Cu(OAc)₂, iPr₂NEt base, RT (Target); Cu(II) complexes with DACH ligands, iPr₂NEt, RT (Comparator). |
Why This Matters
This 5% enantiomeric excess advantage is critical in pharmaceutical intermediate synthesis where regulatory and efficacy requirements demand the highest possible optical purity of chiral building blocks.
- [1] Lee, H., et al. (2015) Copper complexes bearing methylthiophenyl and methylfuranyl derivatives of (R,R)-1,2-diaminocyclohexane: X-ray structures and catalytic exploitation in Henry reaction. Polyhedron, 101, 198-205. View Source
